3-Bromo-4,6-dimethylpicolinonitrile
Overview
Description
3-Bromo-4,6-dimethylpicolinonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of picolinonitrile, characterized by the presence of bromine and two methyl groups at the 4 and 6 positions of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dimethylpicolinonitrile typically involves the bromination of 4,6-dimethylpicolinonitrile. One common method is the reaction of 4,6-dimethylpicolinonitrile with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dimethylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Products include substituted picolinonitriles with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with diverse substituents on the aromatic rings.
Reduction Reactions: Amino derivatives of picolinonitrile.
Scientific Research Applications
3-Bromo-4,6-dimethylpicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dimethylpicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitrile groups can play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpicolinonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-2-methylpicolinonitrile: Similar structure but with a different substitution pattern, affecting its chemical properties.
3-Bromo-4-methylpicolinonitrile: Another derivative with a single methyl group, leading to variations in reactivity.
Uniqueness
3-Bromo-4,6-dimethylpicolinonitrile is unique due to the combination of bromine and two methyl groups on the pyridine ring, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-bromo-4,6-dimethylpyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-6(2)11-7(4-10)8(5)9/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQPJDPJAUKANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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